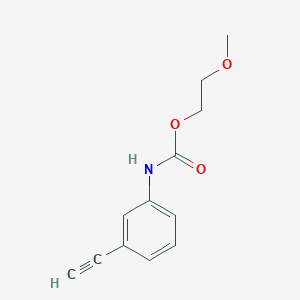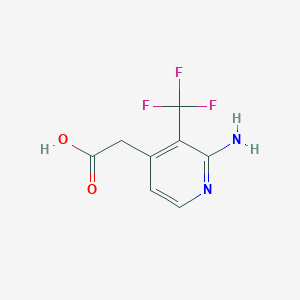
2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine: is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring. The presence of a trifluoromethyl group adds to its unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives: It serves as a building block for synthesizing various fluorinated pyridine derivatives.
Biology and Medicine:
Pharmaceutical Research: The unique properties of the trifluoromethyl group make it valuable in drug discovery and development.
Industry:
Mécanisme D'action
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chlorine/Fluorine Exchange: One common method involves the exchange of chlorine and fluorine atoms using trichloromethylpyridine as a starting material.
Construction from Trifluoromethyl-Containing Building Blocks: Another approach involves constructing the pyridine ring from building blocks that already contain the trifluoromethyl group.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods:
- Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine can undergo various substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be as common, the compound’s reactivity can be influenced by the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Catalytic Reactions: Palladium-catalyzed reactions are also used for regioselective preparation of derivatives.
Major Products:
- The major products formed depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives .
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison:
- Unique Properties: The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine particularly unique. This combination of substituents enhances its reactivity and makes it suitable for a wide range of applications .
Propriétés
IUPAC Name |
2-chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYAIVJCVHSWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252797 | |
| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-58-4 | |
| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)

